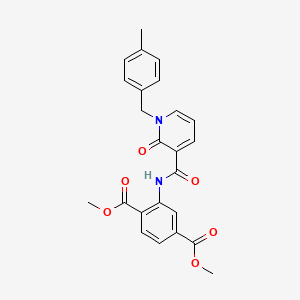
Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydropyridine ring, a terephthalate ester, and a 4-methylbenzyl group, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate typically involves multiple steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions.
Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the dihydropyridine intermediate reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Terephthalate Ester: The final step involves esterification of terephthalic acid with methanol in the presence of an acid catalyst like sulfuric acid to form dimethyl terephthalate, which is then coupled with the dihydropyridine intermediate through an amide bond formation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring, converting it to a hydroxyl group. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: HNO₃ and H₂SO₄ for nitration.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Nitro-substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurodegenerative disorders.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ester and amide functionalities make it suitable for incorporation into polymer chains, enhancing the properties of the resulting materials.
作用机制
The mechanism by which Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate exerts its effects involves interactions with specific molecular targets. The dihydropyridine ring can interact with calcium channels, modulating their activity. The terephthalate ester and amide groups can form hydrogen bonds and other non-covalent interactions with proteins, influencing their structure and function.
相似化合物的比较
Similar Compounds
Dimethyl terephthalate: A simpler ester of terephthalic acid, used primarily in the production of polyethylene terephthalate (PET).
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Benzylamine derivatives: Compounds with similar benzyl groups, used in various chemical and pharmaceutical applications.
Uniqueness
Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate is unique due to its combination of a dihydropyridine ring, a terephthalate ester, and a 4-methylbenzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
dimethyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-15-6-8-16(9-7-15)14-26-12-4-5-19(22(26)28)21(27)25-20-13-17(23(29)31-2)10-11-18(20)24(30)32-3/h4-13H,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEKCWKPYWHSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B2663255.png)
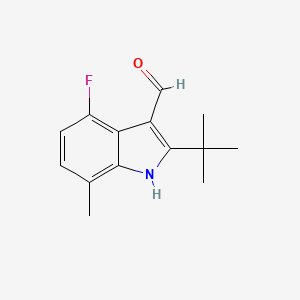
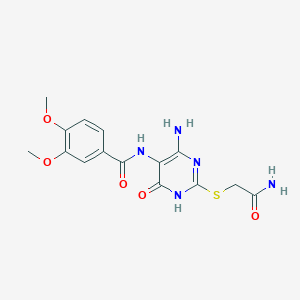
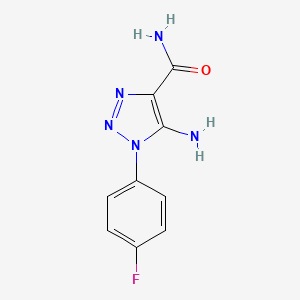
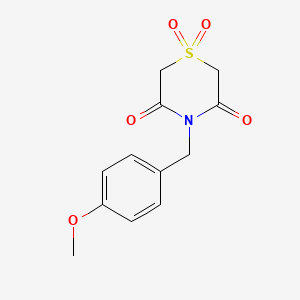
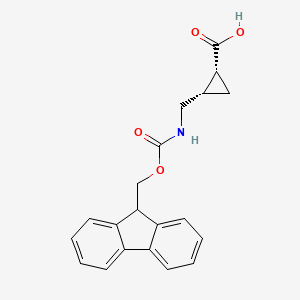
![2,2,2-trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride](/img/structure/B2663265.png)
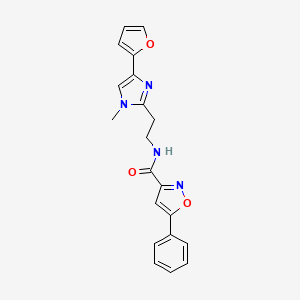
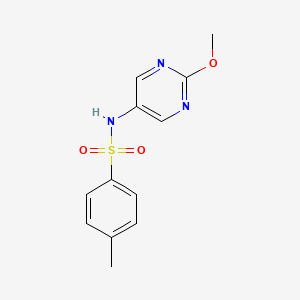
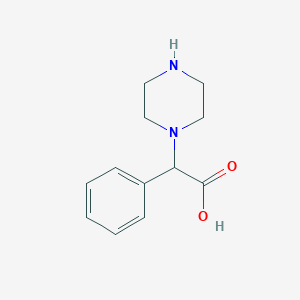
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2663273.png)
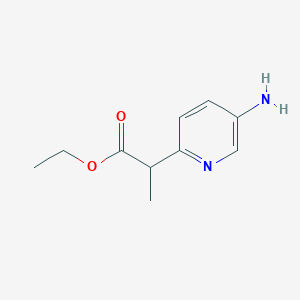
![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2663275.png)
